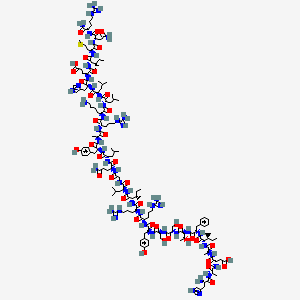
4-Fluoro-2-methyl-5-nitrobenzonitrile
Descripción general
Descripción
4-Fluoro-2-methyl-5-nitrobenzonitrile is a useful research compound. Its molecular formula is C8H5FN2O2 and its molecular weight is 180.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
4-Fluoro-2-methyl-5-nitrobenzonitrile, while not directly studied, is closely related to compounds that have been the subject of various chemical syntheses and reactions. For instance, studies have focused on the synthesis and reaction of related nitrobenzonitriles. In one study, 2-Fluoro-5-nitrobenzonitrile, an analogue of 1-fluoro-2,4-dinitrobenzene, was prepared and made to react with several amines, amino acids, and NH-heteroaromatic compounds, providing insights into the behavior of similar compounds in chemical reactions (Wilshire, 1967).
Radiotracer Development
Related compounds have also been used in the development of radiotracers for positron emission tomography (PET) imaging. For example, the radiotracer [(18)F]FPEB is a promising PET imaging agent for the metabotropic glutamate subtype 5 receptor (mGluR5), and efforts to develop routine production methods for this radiotracer involved the synthesis of nitrobenzonitrile precursors (Lim et al., 2014).
Analytical Chemistry
In analytical chemistry, the properties of nitrobenzonitriles, including compounds similar to this compound, have been studied. For instance, the thermophysical behavior of nitrobenzonitriles was analyzed using differential scanning calorimetry, providing insights into the thermal properties and phase transitions of these compounds (Jiménez et al., 2002).
Organic Chemistry and Medicinal Chemistry
In the realm of organic and medicinal chemistry, derivatives of nitrobenzonitriles have been utilized in synthesizing various organic compounds and potential drug candidates. For instance, indazole reacted with 4-fluoronitrobenzene and 2-fluoro-5-nitrobenzonitrile to produce isomeric nitroarylindazoles, demonstrating the utility of nitrobenzonitriles in synthesizing heterocyclic compounds (Gale & Wilshire, 1973).
Environmental Chemistry
In environmental chemistry, studies on compounds like this compound have focused on their potential for carbon dioxide fixation. For example, a tungstate-catalyzed chemical fixation of CO2 with 2-aminobenzonitriles to quinazoline-2,4(1H,3H)-diones was explored, showing the role of similar compounds in carbon capture and utilization (Kimura et al., 2012).
Spectroscopic and Theoretical Studies
Theoretical and spectroscopic studies have been conducted on similar compounds, aiding in understanding their structural and electronic properties. For example, a study on 5-fluoro-2-methylbenzonitrile involved experimental and theoretical approaches to analyze its molecular structure, vibrational spectra, and non-linear optics properties (Kumar & Raman, 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It’s recommended to avoid dust formation, breathing vapors, mist, or gas, and to use personal protective equipment . In case of accidental inhalation, skin contact, or ingestion, immediate medical attention is advised .
Propiedades
IUPAC Name |
4-fluoro-2-methyl-5-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c1-5-2-7(9)8(11(12)13)3-6(5)4-10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWKESZUGXPBHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C#N)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721016 | |
| Record name | 4-Fluoro-2-methyl-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932375-18-3 | |
| Record name | 4-Fluoro-2-methyl-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B3030537.png)



![6-Methoxypyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B3030546.png)








